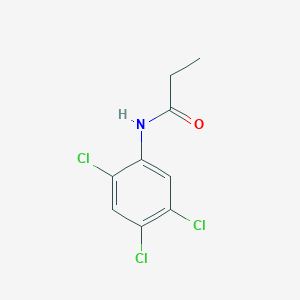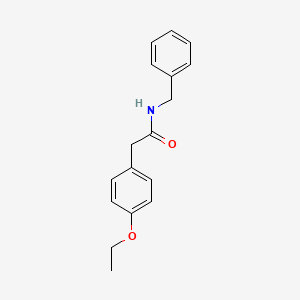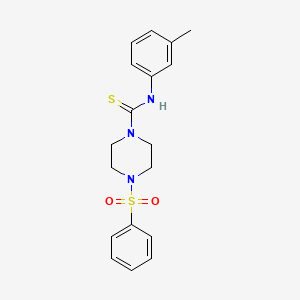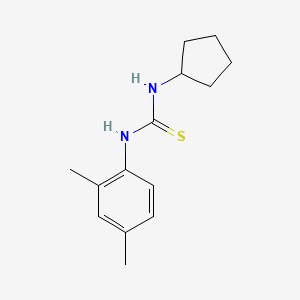
N-(2,4,5-trichlorophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4,5-trichlorophenyl)propanamide, also known as fenamidone, is a fungicide that is widely used in agriculture to control various fungal diseases. It was first introduced in the market in the late 1990s and has since become a popular choice for farmers due to its effectiveness in controlling fungal diseases and its low toxicity to humans and animals.
Mécanisme D'action
Fenamidone works by inhibiting the activity of succinate dehydrogenase (SDH), an enzyme that is essential for the energy metabolism of fungi. By inhibiting SDH, N-(2,4,5-trichlorophenyl)propanamide disrupts the energy production process in fungi, leading to their death. The mechanism of action of N-(2,4,5-trichlorophenyl)propanamide is similar to that of other SDH inhibitors, such as carboxin and boscalid.
Biochemical and Physiological Effects:
Fenamidone has been found to have low toxicity to humans and animals. It is rapidly metabolized and eliminated from the body, with no accumulation in tissues. In addition, N-(2,4,5-trichlorophenyl)propanamide has been shown to have no mutagenic or carcinogenic effects. However, it may cause irritation to the eyes and skin upon contact.
Avantages Et Limitations Des Expériences En Laboratoire
Fenamidone is a highly effective fungicide that has been extensively studied for its antifungal properties. It is relatively easy to synthesize and has low toxicity to humans and animals. However, like other fungicides, N-(2,4,5-trichlorophenyl)propanamide may lead to the development of resistant fungal strains over time, limiting its long-term effectiveness. In addition, N-(2,4,5-trichlorophenyl)propanamide may have variable efficacy against different fungal species, and its effectiveness may be influenced by environmental factors, such as temperature and humidity.
Orientations Futures
There are several areas of future research that could be explored with regards to N-(2,4,5-trichlorophenyl)propanamide. One area of interest is the development of new formulations of N-(2,4,5-trichlorophenyl)propanamide that could enhance its efficacy and reduce the risk of resistance development. Another area of research is the investigation of the potential use of N-(2,4,5-trichlorophenyl)propanamide in combination with other fungicides to improve its effectiveness. Additionally, further studies are needed to evaluate the safety and efficacy of N-(2,4,5-trichlorophenyl)propanamide for use in the treatment of human fungal infections. Finally, research could be conducted to investigate the potential environmental impact of N-(2,4,5-trichlorophenyl)propanamide and to develop strategies to minimize its impact on non-target organisms.
Méthodes De Synthèse
Fenamidone is synthesized by reacting 2,4,5-trichlorobenzoic acid with propionyl chloride in the presence of a base, such as triethylamine or pyridine. The resulting product is then treated with ammonia to yield N-(2,4,5-trichlorophenyl)propanamide. The overall reaction can be represented as follows:
Applications De Recherche Scientifique
Fenamidone has been extensively studied for its antifungal properties and has been found to be effective against a wide range of fungal diseases. It has been used to control diseases in various crops, including grapes, tomatoes, potatoes, and cucumbers. In addition, N-(2,4,5-trichlorophenyl)propanamide has also been studied for its potential use in the treatment of human fungal infections. Research has shown that N-(2,4,5-trichlorophenyl)propanamide exhibits potent antifungal activity against various human pathogenic fungi, including Candida albicans and Aspergillus fumigatus.
Propriétés
IUPAC Name |
N-(2,4,5-trichlorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl3NO/c1-2-9(14)13-8-4-6(11)5(10)3-7(8)12/h3-4H,2H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMIESDIVIZSDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4,5-trichlorophenyl)propanamide | |
CAS RN |
26320-49-0 |
Source


|
| Record name | 2',4',5'-TRICHLOROPROPIONANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B5692716.png)





![[(2,6-dimethylphenyl)hydrazono]malononitrile](/img/structure/B5692753.png)
![2-[(4-chlorophenyl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B5692755.png)
![3-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5692756.png)



![N-isopropyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide](/img/structure/B5692809.png)
![3-ethyl-4-methyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5692817.png)